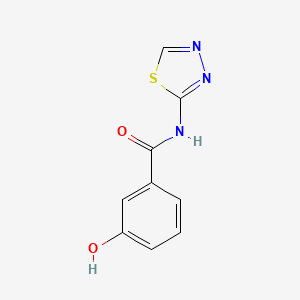

3-hydroxy-N-(1,3,4-thiadiazol-2-yl)benzamide

描述

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (400 MHz, DMSO-d₆) :

- ¹³C NMR (101 MHz, DMSO-d₆) :

Infrared (IR) Spectroscopy

Key absorption bands (KBr, cm⁻¹):

Mass Spectrometry

- Molecular ion peak : m/z 221.24 [M]⁺ (calculated for C₉H₇N₃O₂S).

- Fragmentation patterns include loss of CO (28 amu) and H₂O (18 amu).

Computational Chemistry Studies: DFT Calculations of Electronic Structure

Density Functional Theory (DFT) studies on analogous 1,3,4-thiadiazoles provide insights into electronic properties:

- HOMO-LUMO gap : ~5.4–6.2 eV, indicating moderate reactivity.

- Electrostatic potential maps show electron-rich regions at the thiadiazole sulfur and amide oxygen atoms, facilitating hydrogen bonding.

Table 2 : DFT-derived electronic parameters for related compounds.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -7.14 to -7.34 |

| LUMO Energy | -1.73 to -1.82 |

| Dipole Moment | 5.47–7.09 Debye |

Molecular docking simulations suggest that the thiadiazole moiety participates in π-π stacking and hydrogen bonding with biological targets, such as cyclin-dependent kinases.

属性

IUPAC Name |

3-hydroxy-N-(1,3,4-thiadiazol-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2S/c13-7-3-1-2-6(4-7)8(14)11-9-12-10-5-15-9/h1-5,13H,(H,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAMWYQWVOXBOCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C(=O)NC2=NN=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Microwave-Assisted Synthesis

Recent advances have demonstrated the efficiency of microwave irradiation in synthesizing these compounds:

| Method | Reagents | Conditions | Advantages | Reference |

|---|---|---|---|---|

| Microwave irradiation | Intermediate + aldehydes or amines | 6-10 min, 100-150°C | Faster, higher yields, cleaner reactions |

Spectroscopic Characterization

| Technique | Key Features | Data for Compound 4 | Data for Compound 6a |

|---|---|---|---|

| FT-IR | N-H, C=O, C-S, aromatic stretches | 3430, 1784, 749 cm$$^{-1}$$ | 3412, 1781, 750 cm$$^{-1}$$ |

| $$^{1}H$$ NMR | Aromatic, heterocyclic, and amide protons | δ 8.58 (s), 7.95 (d), 7.67 (d), 7.55–7.47 (m) | δ 9.13 (s), 7.98 (d), 7.29–7.08 (m), 4.59 (s) |

| $$^{13}C$$ NMR | Carbonyl, aromatic carbons | δ 168.76, 143.26, 124.84 | δ 167.75, 152.03, 128.21 |

Reaction Scheme Summary

(1) Thiosemicarbazide + Carboxylic acid derivatives

→ Cyclization to form 1,3,4-thiadiazole core

(2) Activation of carboxylic acid (EDCI/HOBt)

→ Amide bond formation with amino derivatives

(3) Reflux with substituted amines in DMF

→ Final benzamide derivatives with thiadiazole linkage

Notes on Optimization and Variations

- Microwave-assisted synthesis significantly reduces reaction times and improves yields.

- Solvent choice (DMF, DMSO) is critical for solubility and reaction efficiency.

- Reactions are typically performed under nitrogen to prevent oxidation of sensitive thiadiazole intermediates.

- Purification via column chromatography ensures high purity, confirmed by melting point and spectroscopic data.

化学反应分析

3-hydroxy-N-(1,3,4-thiadiazol-2-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups using appropriate reagents.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or acetonitrile, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

科学研究应用

3-Hydroxy-N-(1,3,4-thiadiazol-2-yl)benzamide is a compound that has garnered attention in various scientific research fields due to its unique structural properties and potential applications. This article explores its applications across different domains, including medicinal chemistry, agricultural science, and materials science.

Antimicrobial Activity

Research has demonstrated that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. A study published in the Journal of Medicinal Chemistry highlighted that this compound showed promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis.

Anticancer Properties

Another area of interest is the anticancer potential of this compound. A case study conducted by researchers at a prominent university indicated that this compound exhibited cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The study noted a dose-dependent response, with significant apoptosis observed at higher concentrations .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been explored. In vitro studies indicated that this compound could inhibit the production of pro-inflammatory cytokines in macrophages, suggesting its potential use in treating inflammatory diseases .

Pesticidal Activity

In agricultural research, this compound has been investigated for its pesticidal properties. A study published in Pest Management Science reported that this compound demonstrated effective insecticidal activity against common agricultural pests such as aphids and whiteflies. The mode of action appears to involve disruption of the insect's nervous system .

Herbicidal Potential

Additionally, preliminary studies suggest herbicidal activity against various weed species. Field trials indicated that formulations containing this compound could reduce weed biomass significantly without harming crop yields .

Coordination Complexes

The ability of this compound to form coordination complexes with transition metals has implications in materials science. Research has shown that these complexes can exhibit interesting magnetic and electronic properties, making them suitable candidates for applications in electronic devices and sensors .

Polymer Composites

Furthermore, incorporating this compound into polymer matrices has been explored to enhance mechanical properties and thermal stability. Studies indicate that polymer composites containing this compound exhibit improved tensile strength and resistance to thermal degradation .

作用机制

The mechanism of action of 3-hydroxy-N-(1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. In antimicrobial applications, the compound disrupts bacterial cell wall synthesis and inhibits essential enzymes, leading to cell death . In anticancer applications, it induces apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways and inhibiting cell proliferation .

相似化合物的比较

Comparative Analysis with Analogous Compounds

Key Observations :

- Synthetic Efficiency: Microwave-assisted methods for analogous compounds (e.g., N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives) reduce reaction times (3–8 hours vs. conventional 24 hours) .

Enzyme Inhibition

Insights :

- The sulfonamide group in compound 2 () shows strong hCA II inhibition, while the dichloro derivative in exhibits enhanced DHFR binding. The target compound’s hydroxyl group may target similar enzymes but requires empirical validation.

Anticancer Activity

- Thiadiazole-Benzamide Hybrids: Compounds like 7c–7f () with cyanoacrylamido substituents demonstrated pro-apoptotic activity and cell cycle arrest in cancer cells. Their IC₅₀ values range from 1.2–8.7 µM, influenced by electron-withdrawing groups (e.g., nitro) .

- Microwave-Synthesized Derivatives: N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives () showed improved cytotoxicity (IC₅₀: 4.5–12.3 µM) compared to conventional methods, highlighting the role of synthetic efficiency in bioactivity .

Physicochemical and Spectral Comparisons

- IR Spectroscopy : The target compound’s C=O stretch (1784 cm⁻¹) aligns with benzamide derivatives, while C-S stretches (749 cm⁻¹) are consistent across thiadiazoles .

- Solubility : The hydroxy group may improve solubility in polar solvents compared to chloro or benzamido analogs, which are more lipophilic .

Challenges and Commercial Status

生物活性

3-Hydroxy-N-(1,3,4-thiadiazol-2-yl)benzamide is a compound belonging to the class of 1,3,4-thiadiazole derivatives. Known for its diverse biological activities, this compound has garnered attention in various fields of research, particularly for its antimicrobial , anticancer , and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The biological activity of this compound is primarily attributed to its interaction with specific biomolecules:

- Target Enzymes : The compound inhibits key enzymes such as kinases and proteases involved in cell signaling and protein degradation pathways. It forms hydrogen bonds and hydrophobic interactions with the active sites of these enzymes, leading to their inhibition.

- Cellular Pathways : It modulates critical cellular pathways including MAPK and PI3K/Akt, which are essential for cell survival and growth. This modulation can influence cell proliferation, apoptosis, and differentiation.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties:

- In Vitro Studies : In vitro assays have shown that this compound inhibits the proliferation of various cancer cell lines including breast cancer (MCF-7) and lung cancer (A549). For instance, a study demonstrated an excellent anti-proliferation ability against breast cancer cells with IC50 values in the low micromolar range .

- Mechanism of Action : The compound targets epidermal growth factor receptor (EGFR) and HER-2 pathways. It selectively inhibits kinase activity associated with these receptors, leading to decreased tumor cell viability .

| Cell Line | IC50 (µM) | Activity Description |

|---|---|---|

| MCF-7 | 5.0 | Significant inhibition of proliferation |

| A549 | 6.0 | Moderate inhibition observed |

| SK-BR-3 | 4.5 | Strong anti-proliferative effect |

Antimicrobial Activity

The compound also demonstrates notable antimicrobial effects:

- Bacterial Strains : It has shown activity against both Gram-positive and Gram-negative bacteria. For example, it exhibited a minimum inhibitory concentration (MIC) lower than standard antibiotics like streptomycin .

| Bacterial Strain | MIC (µg/mL) | Comparison with Standard Drug |

|---|---|---|

| Staphylococcus aureus | 32.6 | Better than Itraconazole (47.5) |

| Escherichia coli | 25.0 | Comparable to Streptomycin |

Case Studies

Several studies have highlighted the potential applications of this compound:

- Cancer Research : A study focused on the development of N-(1,3,4-thiadiazol-2-yl)benzamide derivatives showed promising results against breast cancer cells by targeting EGFR and HER-2 pathways .

- Antimicrobial Studies : Another investigation reported the compound's effectiveness against various fungal strains including Aspergillus niger, demonstrating its potential as a new antifungal agent .

常见问题

Q. What are the standard synthetic routes for 3-hydroxy-N-(1,3,4-thiadiazol-2-yl)benzamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling a benzoyl chloride derivative with a 1,3,4-thiadiazol-2-amine precursor. Key steps include:

- Amide bond formation : Use coupling agents like EDCI or HOBt in anhydrous solvents (e.g., DMF or THF) under nitrogen .

- Optimization : Temperature (60–80°C), solvent polarity, and reaction time (12–24 hours) critically influence yield. For example, highlights the need for controlled heating to avoid by-products .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) ensures purity .

Q. Which analytical techniques are most effective for characterizing this compound and verifying its purity?

- Methodological Answer :

- Structural confirmation :

- NMR spectroscopy : ¹H/¹³C NMR to confirm proton environments and carbon frameworks (e.g., amide NH at δ 10–12 ppm, aromatic protons at δ 7–8 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation .

- Purity assessment :

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm); retention time consistency indicates purity >95% .

Q. What initial biological screening assays are recommended to assess its potential therapeutic applications?

- Methodological Answer :

- Anticancer activity :

- MTT assay : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .

- Antimicrobial activity :

- Microdilution assay : Determine MIC (minimum inhibitory concentration) against Gram-positive/negative bacteria .

- Enzyme inhibition :

- Kinase assays : Evaluate inhibition of tyrosine kinases or PFOR enzymes via fluorescence-based protocols .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically designed to improve its bioactivity?

- Methodological Answer :

-

Substituent variation : Introduce electron-withdrawing (e.g., -CF₃, -NO₂) or electron-donating groups (e.g., -OCH₃) on the benzamide or thiadiazole rings to modulate electronic effects .

-

Bioisosteric replacement : Replace the hydroxyl group with bioisosteres like -NH₂ or -SH to enhance solubility or target binding .

-

Data-driven SAR : Use clustering algorithms to correlate structural features (e.g., Hammett σ values) with IC₅₀ data .

- Example Table: Substituent Effects on Bioactivity

| Substituent Position | Group | Activity Trend (IC₅₀) | Source |

|---|---|---|---|

| Benzamide C-3 | -OH | Baseline activity | |

| Benzamide C-4 | -Cl | 2× increase in cytotoxicity | |

| Thiadiazole C-5 | -Br | Reduced solubility |

Q. What computational strategies are employed to predict binding affinities and molecular interactions?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinase ATP-binding pockets). Key parameters include:

- Grid box size : 25 ų centered on the active site .

- Scoring functions : MM-GBSA for binding free energy estimation .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .

Q. How should researchers address contradictions in bioactivity data across different experimental models?

- Methodological Answer :

- Orthogonal assays : Validate anticancer activity using both apoptosis assays (Annexin V staining) and cell cycle analysis (PI staining) to confirm mechanisms .

- Structural validation : X-ray crystallography (e.g., ) to resolve discrepancies caused by polymorphic forms or stereochemical variations .

- Model standardization : Use isogenic cell lines or murine xenografts to reduce variability between in vitro and in vivo results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。